1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene

Description

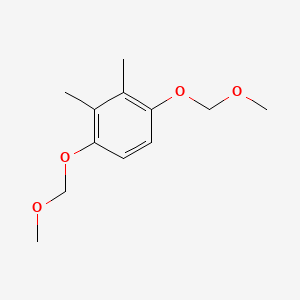

1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene (CAS 816456-10-7) is an aromatic compound with the molecular formula C₁₂H₁₈O₄ . Its structure features two methoxymethoxy (–OCH₂OCH₃) groups at the 1,4-positions and methyl groups at the 2,3-positions of the benzene ring. This substitution pattern confers unique solubility and reactivity properties, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

816456-10-7 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1,4-bis(methoxymethoxy)-2,3-dimethylbenzene |

InChI |

InChI=1S/C12H18O4/c1-9-10(2)12(16-8-14-4)6-5-11(9)15-7-13-3/h5-6H,7-8H2,1-4H3 |

InChI Key |

JWUNLZSQPBHCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCOC)OCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethylphenol.

Methoxymethylation: The phenol undergoes methoxymethylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene can undergo various chemical reactions, including:

Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can yield dimethylbenzene .

Scientific Research Applications

Scientific Research Applications of 1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene

This compound is a benzene derivative with two methoxymethoxy groups and two methyl groups at the 1,4 and 2,3 positions, respectively. It is primarily used in organic synthesis and as an intermediate in producing various chemical products.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: It can be oxidized using reagents like potassium permanganate () or chromium trioxide () to form corresponding quinones or carboxylic acids.

- Reduction: Reduction reactions using hydrogen gas () in the presence of a palladium catalyst (Pd/C) can remove the methoxymethoxy groups to form the corresponding dimethylbenzene.

- Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with can yield carboxylic acids, while reduction with /Pd can yield dimethylbenzene.

Applications in Scientific Research

This compound is used in scientific research across various fields:

- Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: The compound is used in studying enzyme-catalyzed reactions and as a substrate in biochemical assays.

- Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Antioxidant and Anti-inflammatory Properties

Research suggests that compounds similar to this compound exhibit antioxidant activity, which is attributed to the electron-donating ability of the methoxy groups. This helps in neutralizing free radicals and protecting cells from oxidative stress, preventing cellular damage linked to diseases like cancer and neurodegenerative disorders. The compound has also been studied for its anti-inflammatory properties, with studies showing that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential to modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of 1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxymethoxy groups can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions . The compound can also act as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Below is a detailed comparison with key analogs:

Key Research Findings

Thermodynamic Properties

- 2,3-Dimethylnaphthalene has a melting point of 62–63°C and a boiling point of 324.4±37.0°C, typical of nonpolar aromatics .

- Methoxymethoxy-substituted compounds generally exhibit lower melting points (~60–80°C) due to increased molecular flexibility .

Biological Activity

1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

The compound features a dimethyl-substituted benzene ring with two methoxymethoxy groups at the para positions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

- Mechanism : The methoxy groups enhance the electron-donating ability of the compound, contributing to its antioxidant capacity. This is vital in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases.

- Case Study : A study demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may modulate inflammatory pathways effectively .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

- Mechanism : It has been proposed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may influence the expression of BCL-2 family proteins, leading to increased apoptosis in tumor cells .

Detailed Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.